2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole is an organic compound that features a pyrrolidine ring substituted with a methoxy group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the formation of the pyrrolidine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxy-substituted pyrrolidine derivative with a suitable nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction of the oxadiazole ring can produce various reduced heterocycles .
Scientific Research Applications
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole.
Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-1,3,4-oxadiazole are structurally related.
Uniqueness
This compound is unique due to the presence of both the methoxy-substituted pyrrolidine ring and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3 |
InChI Key |
WDJBINOWWIXZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Origin of Product |
United States |
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